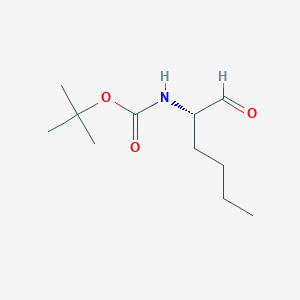

BML-244

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H21NO3 |

|---|---|

Molekulargewicht |

215.29 g/mol |

IUPAC-Name |

tert-butyl N-[(2S)-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1 |

InChI-Schlüssel |

OBMGXPJNZKYOQY-VIFPVBQESA-N |

Isomerische SMILES |

CCCC[C@@H](C=O)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CCCCC(C=O)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BML-244: A Technical Guide to a Potent Cathepsin K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-244, also known as Boc-L-norleucinal, is a potent, cell-permeable inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts. With a half-maximal inhibitory concentration (IC50) of 51 nM, this compound serves as a valuable tool for in vitro studies of bone resorption and has potential applications in the investigation of diseases characterized by excessive bone loss, such as rheumatoid arthritis and periodontitis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and a summary of its biological activity.

Discovery and Rationale

The discovery of this compound is rooted in the broader effort to develop selective inhibitors of cathepsin K as therapeutic agents for osteoporosis and other bone-related disorders. Cathepsin K is the principal cysteine protease involved in the degradation of type I collagen, the main organic component of the bone matrix. Elevated cathepsin K activity is associated with increased bone resorption, making it a key therapeutic target.

The development of potent and selective cathepsin K inhibitors has been an active area of research for over two decades. The key challenge lies in achieving selectivity over other closely related cathepsins, such as cathepsins B, L, and S, to minimize off-target effects.

Synthesis of this compound (Boc-L-norleucinal)

The synthesis of this compound involves a two-step process starting from the commercially available amino acid L-norleucine. The first step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to an aldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Boc-L-norleucine

-

Reaction Setup: To a solution of L-norleucine (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium bicarbonate (NaHCO₃, 3.0 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes while stirring vigorously.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Remove the tert-butanol under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a 1 M solution of hydrochloric acid (HCl) at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-L-norleucine as a white solid or viscous oil.

-

Step 2: Synthesis of Boc-L-norleucinal (this compound) from N-Boc-L-norleucine

This step involves the reduction of the carboxylic acid to an aldehyde. A common method is via the formation of a Weinreb amide followed by reduction.

-

Formation of the Weinreb Amide:

-

Dissolve N-Boc-L-norleucine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), and stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate to obtain the Weinreb amide.

-

-

Reduction to the Aldehyde:

-

Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) or diisobutylaluminium hydride (DIBAL-H) in THF.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M HCl at -78 °C.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Boc-L-norleucinal (this compound).

-

Mechanism of Action and Signaling Pathway

This compound acts as a competitive, reversible inhibitor of cathepsin K. The aldehyde "warhead" of this compound forms a hemiacetal adduct with the active site cysteine residue (Cys25) of cathepsin K, thereby blocking its proteolytic activity.

Cathepsin K is a key downstream effector in the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway, which is the central regulator of osteoclast differentiation and activation.

BML-244: A Technical Guide to its Cathepsin K Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in the process of bone resorption. Its role in degrading type I collagen, the primary organic component of the bone matrix, has made it a key target for the development of therapeutics aimed at treating bone-related disorders such as osteoporosis. BML-244 has been identified as a potent, cell-permeable inhibitor of cathepsin K. This technical guide provides a comprehensive overview of the inhibition kinetics of this compound against cathepsin K, alongside relevant signaling pathways and generalized experimental protocols for the characterization of cathepsin K inhibitors. Due to the limited availability of detailed kinetic data for this compound beyond its half-maximal inhibitory concentration (IC50), this guide also presents comparative data for other notable cathepsin K inhibitors to provide a broader context for researchers.

Introduction to Cathepsin K

Cathepsin K is a member of the papain-like cysteine protease family and plays a pivotal role in bone remodeling. Secreted by osteoclasts into the sealed resorption lacuna, it efficiently degrades the collagenous bone matrix. The expression and activity of cathepsin K are tightly regulated, with the RANKL/RANK signaling pathway being a key upstream regulator. Dysregulation of cathepsin K activity is implicated in various pathologies, including osteoporosis, rheumatoid arthritis, and certain cancers, making it an attractive target for therapeutic intervention.

This compound: A Potent Cathepsin K Inhibitor

This compound is a small molecule inhibitor of cathepsin K. It is characterized by its high potency and cell permeability, making it a valuable tool for in vitro and in vivo studies of cathepsin K function.

Quantitative Inhibition Data

The primary reported kinetic parameter for this compound is its IC50 value, which quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Target | IC50 | Reference |

| This compound | Cathepsin K | 51 nM |

To provide a comparative landscape, the following table summarizes the inhibition constants (IC50 and/or Ki) for other well-characterized cathepsin K inhibitors. The inhibition constant (Ki) is a more direct measure of binding affinity.

| Inhibitor | Target | IC50 | Ki | Reference |

| Odanacatib | Cathepsin K | - | - | A selective inhibitor that was in late-stage clinical trials. |

| Balicatib | Cathepsin K | 1.4 nM | - | Development was halted due to adverse effects.[1] |

| Relacatib (SB-462795) | Cathepsin K | ~70 nM (in human osteoclasts) | 41 pM (human cathepsin K) | [2] |

| ONO-5334 | Cathepsin K | - | 0.1 nM | [3] |

Note: The mechanism of inhibition for this compound (e.g., reversible, irreversible, competitive, non-competitive) is not extensively detailed in publicly available literature. Further experimental investigation is required for a complete kinetic profile.

Cathepsin K Signaling Pathways

The expression and secretion of cathepsin K in osteoclasts are regulated by complex signaling networks. Understanding these pathways is crucial for contextualizing the effects of inhibitors like this compound.

RANKL/RANK Signaling Pathway

The binding of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to its receptor RANK on osteoclast precursors is the primary stimulus for osteoclast differentiation and activation. This signaling cascade leads to the activation of transcription factors, such as NFATc1, which in turn upregulate the expression of cathepsin K.

Caption: RANKL/RANK signaling pathway leading to Cathepsin K expression.

Regulation of Cathepsin K Secretion

The secretion of cathepsin K from lysosomes to the resorption lacuna is also a regulated process. The Cbl-PI3K signaling pathway has been shown to play a role in the trafficking and secretion of cathepsin K-containing vesicles.

Caption: Cbl-PI3K pathway regulating Cathepsin K secretion in osteoclasts.

Experimental Protocols for Cathepsin K Inhibition Assays

The following sections describe generalized protocols for determining the kinetic parameters of cathepsin K inhibitors. These can be adapted for the specific characterization of this compound.

General Workflow for Inhibitor Screening

A typical workflow for screening and characterizing cathepsin K inhibitors involves a fluorometric assay.

Caption: General workflow for a fluorometric Cathepsin K inhibitor screening assay.

Materials and Reagents

-

Recombinant human cathepsin K

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC, Z-Leu-Arg-AMC)

-

This compound or other test inhibitors

-

A known cathepsin K inhibitor as a positive control (e.g., E-64)

-

96-well black microplates

-

Fluorescence microplate reader

Assay Protocol for IC50 Determination

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations.

-

Prepare a working solution of cathepsin K in Assay Buffer.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the serially diluted this compound solutions. Include wells for a no-inhibitor control (vehicle only) and a no-enzyme control (Assay Buffer only).

-

Add the cathepsin K working solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically at an appropriate excitation and emission wavelength pair for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC liberation) over a period of 30-60 minutes.

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

-

Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Inhibition Mechanism and Ki

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Ki), further kinetic experiments are necessary. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots, or by non-linear regression analysis fitting the data to the appropriate Michaelis-Menten-derived equations for each inhibition model.

Conclusion

This compound is a potent inhibitor of cathepsin K, a key enzyme in bone resorption. While its IC50 value is established, a more detailed characterization of its inhibition kinetics, including its mechanism of action and Ki value, would be highly beneficial for its application in research and drug development. The generalized protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct further investigations into B-244 and other novel cathepsin K inhibitors. A thorough understanding of the kinetic properties of such inhibitors is essential for the rational design of next-generation therapeutics for bone diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of Histone Deacetylase (HDAC) Inhibitors in Modulating Type I Collagen Degradation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research into "BML-244" suggests a potential misidentification. The available scientific literature does not contain a compound with this designation directly linked to collagen degradation. However, extensive research exists for BML-210 , a known Histone Deacetylase (HDAC) inhibitor. This guide will therefore focus on the well-documented role of the broader class of HDAC inhibitors in regulating type I collagen degradation, using compounds like BML-210, Trichostatin A (TSA), and Vorinostat (SAHA) as primary examples.

Introduction: Epigenetic Control of Extracellular Matrix Integrity

The extracellular matrix (ECM) is a dynamic scaffold crucial for tissue architecture and cellular function. Its primary component, type I collagen, undergoes continuous remodeling, a process tightly regulated by a balance between synthesis and degradation. Dysregulation of this process, particularly excessive collagen degradation, is a hallmark of pathologies ranging from osteoarthritis to cancer metastasis.

The degradation of fibrillar type I collagen is primarily mediated by a family of zinc-dependent endopeptidases known as Matrix Metalloproteinases (MMPs), especially the collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9). The expression of these enzymes is often transcriptionally upregulated by pro-inflammatory stimuli.

Histone Deacetylase (HDAC) inhibitors are a class of epigenetic modulators that alter gene expression by preventing the removal of acetyl groups from histones.[1] This action maintains a state of chromatin relaxation, influencing the accessibility of transcription factors to gene promoters.[1] Emerging evidence, detailed in this guide, demonstrates that HDAC inhibitors can potently suppress the expression of key MMPs, thereby offering a therapeutic strategy to mitigate pathological type I collagen degradation.

Core Mechanism: HDAC Inhibition and Transcriptional Repression of MMPs

Histone deacetylases are recruited by transcription factors to the promoter regions of target genes. By removing acetyl groups from lysine residues on histone tails, HDACs induce a condensed chromatin structure (heterochromatin), which represses gene transcription.[1]

In pathological conditions such as inflammation or cancer, signaling pathways often lead to the activation of transcription factors like NF-κB, which drive the expression of MMPs. HDACs are essential co-factors in this process.

HDAC inhibitors function by blocking the active site of HDAC enzymes. This leads to an accumulation of acetylated histones (hyperacetylation), maintaining a more open and transcriptionally accessible chromatin state. While this often leads to gene activation, HDAC inhibitors paradoxically cause the transcriptional repression of many inflammation-associated genes, including MMPs.[2][3] The proposed mechanism involves the disruption of the transcriptional complex required for MMP gene expression, leading to decreased synthesis of collagen-degrading enzymes.[4]

Signaling Pathway of HDAC Inhibition on Collagen Degradation

The following diagram illustrates the molecular cascade from an inflammatory stimulus to type I collagen degradation and the intervention point for HDAC inhibitors.

Caption: HDAC inhibitors block the transcription of MMP genes, reducing collagen degradation.

Quantitative Data on HDAC Inhibitor Effects

The following tables summarize quantitative findings from various studies on the effects of HDAC inhibitors on MMPs and collagen.

Table 1: Effect of Trichostatin A (TSA) on MMPs and Collagen

| Cell Type | Stimulus | TSA Conc. | Target Molecule | Effect | Citation |

| Human Optic Nerve Astrocytes | TNFα | 100 nM | MMP-1 Secretion | Blocked TNFα-induced secretion (270% increase over control) | [2] |

| Human Optic Nerve Astrocytes | TNFα | 100 nM | MMP-3 Secretion | Blocked TNFα-induced secretion (101% increase over control) | [2] |

| Human Chondrocytes | IL-1β | 1-100 ng/mL | MMP-1, -3, -13 | Significantly attenuated IL-1β-induced increase in mRNA & protein | [4] |

| Human Chondrocytes | IL-1β | 1-100 ng/mL | TIMP-1 | Attenuated IL-1β-induced decrease in mRNA & protein | [4] |

| Human Lung Cancer Cells | - | 300 nM | MMP-2 Activity | Attenuated MMP-2 activity | [5] |

| Post-MI Heart Tissue (Mice) | MI | 0.6 mg/kg | Active MMP-2 | Reduced 20-fold increase post-MI | [3] |

| Post-MI Heart Tissue (Mice) | MI | 0.6 mg/kg | Active MMP-9 | Reduced 32-fold increase post-MI | [3] |

Table 2: Effect of Vorinostat (SAHA) on Collagen

| Model System | SAHA Conc./Dose | Target Molecule | Effect | Citation |

| Human Chondrocytes (T/C-28a2) | 1-5 µM | Type II Collagen | Rescued IL-1α-induced decrease (from 53% to 91% of control) | [6] |

| Human Chondrocytes (T/C-28a2) | 1-5 µM | MMP-13 | Inhibited IL-1α-induced expression | [6] |

| Mice (in vivo) | 100 mg/kg | Serum P1NP* | Decreased by 23% to 32% | [7] |

| Mice (in vivo) | 100 mg/kg | Type I Collagen mRNA | Reduced by ~50% in whole tibia | [7] |

| IPF Fibroblasts (in vitro) | 1 µM | Collagen III Protein | Substantially reduced | [8] |

| Bleomycin-induced Fibrosis (Mice) | 50 mg/kg | Collagen III | Significantly less collagen deposition | [8] |

*P1NP (Procollagen type I N-terminal propeptide) is a marker of bone formation, reflecting type I collagen synthesis.

Key Experimental Protocols

The following sections provide generalized methodologies for experiments commonly used to investigate the role of HDAC inhibitors in collagen degradation.

Cell Culture and Treatment for MMP Expression Analysis

This protocol outlines the in vitro treatment of cells to assess the impact of HDAC inhibitors on stimulated MMP production.

Caption: Workflow for in vitro analysis of HDAC inhibitor effects on MMP expression.

Methodology:

-

Cell Seeding: Plate primary cells (e.g., human chondrocytes, fibroblasts) or a relevant cell line in 6-well plates at a density that will achieve 70-80% confluency.

-

Synchronization: Once confluent, wash cells with phosphate-buffered saline (PBS) and replace the growth medium with a serum-free or low-serum medium for 24 hours. This minimizes basal MMP expression.

-

Pre-treatment: Add the HDAC inhibitor (e.g., TSA at 10-100 nM) to the culture medium and incubate for 1 hour.[2] A vehicle control (e.g., DMSO) must be run in parallel.

-

Stimulation: Add the pro-inflammatory cytokine (e.g., TNFα at 10 ng/mL) to the wells, including control wells.[2]

-

Incubation: Culture the cells for 24-48 hours to allow for MMP gene transcription, translation, and secretion.

-

Harvesting:

-

Supernatant: Collect the conditioned medium. Centrifuge to remove cell debris and store at -80°C for analysis of secreted proteins (Zymography, ELISA, Western Blot).

-

Cell Lysate: Wash the cell monolayer with cold PBS, then lyse the cells using an appropriate buffer (e.g., RIPA buffer for protein, TRIzol for RNA). Store at -80°C.

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

Zymography is an electrophoretic technique that includes a substrate copolymerized in the polyacrylamide gel, allowing for the detection of protease activity.

Caption: Experimental workflow for gelatin zymography to detect MMP-2/9 activity.

Methodology:

-

Sample Preparation: Thaw conditioned media samples on ice. Determine protein concentration and mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples, as this would irreversibly denature the enzymes.

-

Electrophoresis: Load samples onto a 10% polyacrylamide gel copolymerized with 1 mg/mL gelatin. Run the gel at 4°C.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) at room temperature with gentle agitation to remove SDS.

-

Development: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂) overnight at 37°C.

-

Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining. Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background. The molecular weight determines the identity (Pro-MMP-9 at 92 kDa, Pro-MMP-2 at 72 kDa).

Western Blotting for MMP-1 and Type I Collagen Protein Levels

This protocol quantifies specific protein levels in cell lysates or conditioned media.

Methodology:

-

Protein Quantification: Determine the protein concentration of cell lysates or conditioned media using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate proteins by molecular weight using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MMP-1, anti-Collagen I) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control (e.g., β-actin, GAPDH) to normalize the data.

Conclusion and Future Directions

The evidence strongly indicates that HDAC inhibitors play a significant role in preventing the degradation of type I collagen. They achieve this primarily by epigenetically repressing the expression of key matrix metalloproteinases (MMPs) that are upregulated in pathological states. This mechanism has been demonstrated across various cell types and disease models, highlighting a conserved pathway.

For researchers and drug developers, HDAC inhibitors represent a promising therapeutic avenue for diseases characterized by excessive ECM remodeling and collagen degradation, such as osteoarthritis, fibrosis, and certain aspects of cancer.[6][9] The ability to modulate the MMP/TIMP balance provides a powerful tool to restore tissue homeostasis. Future research should focus on developing isozyme-specific HDAC inhibitors to minimize off-target effects and enhance therapeutic efficacy for targeted fibrotic and inflammatory disorders.

References

- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Inhibition of class I histone deacetylase activity represses matrix metalloproteinase-2 and -9 expression and preserves LV function postmyocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Histone deacetylase inhibitor up-regulates RECK to inhibit MMP-2 activation and cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vorinostat ameliorates IL‐1α‐induced reduction of type II collagen by inhibiting the expression of ELF3 in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suberoylanilide hydroxamic acid (SAHA; vorinostat) causes bone loss by inhibiting immature osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibition downregulates collagen 3A1 in fibrotic lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase: A Potential Therapeutic Target for Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

BML-244: A Potent Cathepsin K Inhibitor as a Research Tool for Osteoporosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key cellular player in the progression of osteoporosis is the osteoclast, which is responsible for bone resorption. Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is the principal enzyme responsible for the degradation of the organic bone matrix, primarily type I collagen. Its critical role in bone resorption has made it a prime therapeutic target for osteoporosis. BML-244, also known as Boc-L-norleucinal, is a potent and cell-permeable inhibitor of cathepsin K. This technical guide provides a comprehensive overview of this compound as a research tool for the study of osteoporosis, detailing its mechanism of action, providing exemplary experimental protocols, and presenting expected quantitative outcomes based on studies with other cathepsin K inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor of cathepsin K with a reported IC50 of 51 nM. Its cell permeability makes it a valuable tool for in vitro studies investigating the role of cathepsin K in osteoclast function and bone resorption. By inhibiting cathepsin K, this compound is expected to reduce the degradation of the bone matrix, thereby preserving bone mass and strength. While specific in vivo data for this compound in osteoporosis models are not extensively published, its potent in vitro activity suggests its utility as a research chemical to probe the therapeutic potential of cathepsin K inhibition.

Mechanism of Action: The Role of Cathepsin K in Bone Resorption

Bone remodeling is a continuous process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In osteoporosis, this balance is shifted towards excessive resorption. Osteoclasts, upon attachment to the bone surface, create a sealed, acidified microenvironment called the resorption lacuna. Within this acidic environment, the mineral component of the bone is dissolved, exposing the organic matrix, which is predominantly type I collagen. Cathepsin K is secreted into this resorption lacuna and is uniquely capable of efficiently cleaving the triple helical structure of type I collagen, leading to the degradation of the bone matrix.

This compound, as a cathepsin K inhibitor, directly interferes with this process. By binding to the active site of cathepsin K, it prevents the enzymatic degradation of collagen, thereby halting bone resorption. This mechanism of action is distinct from other anti-resorptive agents, such as bisphosphonates, which primarily induce osteoclast apoptosis. The inhibition of cathepsin K is a more targeted approach to reducing bone breakdown.

Signaling Pathway of Cathepsin K in Osteoclast-Mediated Bone Resorption

An In-depth Technical Guide to the Chemical Properties of Boc-L-norleucinal

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-L-norleucinal and its Precursor

Boc-L-norleucinal is the N-tert-butyloxycarbonyl (Boc) protected form of L-norleucinal, an aldehyde derivative of the non-proteinogenic amino acid L-norleucine. N-Boc protected amino aldehydes are valuable chiral building blocks in organic synthesis, particularly in the development of peptide mimetics and other complex molecular architectures for drug discovery. They serve as precursors to a variety of functionalities and are key intermediates in the synthesis of enzyme inhibitors and other biologically active molecules.

Due to the inherent reactivity and potential instability of aldehydes, they are often prepared and used in situ or synthesized from a stable precursor immediately before use. The most common and stable precursor to Boc-L-norleucinal is its corresponding carboxylic acid, Boc-L-norleucine.

Core Chemical Properties of the Precursor: Boc-L-norleucine

A thorough understanding of the precursor is essential for the successful synthesis and handling of the target aldehyde.

Quantitative Data for Boc-L-norleucine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 231.29 g/mol | [2] |

| CAS Number | 6404-28-0 | [1][2][3] |

| Appearance | Colorless oil-like liquid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰: -5.0 to -9.0º (c=1 in MeOH) | [1] |

| Storage Temperature | 0-8 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

General Chemical Behavior of Boc-L-norleucine

Boc-L-norleucine is a stable, protected amino acid. The Boc group provides protection for the amine functionality, allowing for selective reactions at the carboxylic acid group. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). Its stability and solubility in common organic solvents make it an ideal starting material for peptide synthesis and the synthesis of its derivatives, including Boc-L-norleucinal.[1][3]

Synthesis of Boc-L-norleucinal

The synthesis of N-Boc-amino aldehydes from their corresponding N-Boc-amino acids is a well-established transformation in organic chemistry. Several reliable methods can be employed, generally falling into two categories: reduction of a carboxylic acid derivative or oxidation of a primary alcohol.

Synthetic Pathways Overview

Below are two common and effective pathways for the synthesis of Boc-L-norleucinal from Boc-L-norleucine.

Caption: Synthetic pathways to Boc-L-norleucinal.

Detailed Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the synthesis of Boc-L-norleucinal.

Protocol 1: Synthesis via Weinreb Amide

This two-step protocol involves the formation of a stable Weinreb amide intermediate, which is then reduced to the aldehyde.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-norleucine N',O-dimethylhydroxamide (Boc-L-norleucine Weinreb Amide)

-

Materials:

-

Boc-L-norleucine

-

N,O-Dimethylhydroxylamine hydrochloride

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

-

Procedure:

-

Dissolve Boc-L-norleucine (1 equivalent) in anhydrous DCM.

-

Add the coupling agent (1.1 equivalents) and a base like DIPEA (2.5 equivalents).

-

In a separate flask, neutralize N,O-Dimethylhydroxylamine hydrochloride (1.2 equivalents) with DIPEA (1.2 equivalents) in anhydrous DCM.

-

Add the neutralized hydroxylamine solution to the activated Boc-L-norleucine solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Weinreb amide.

-

Step 2: Reduction to Boc-L-norleucinal

-

Materials:

-

Boc-L-norleucine Weinreb Amide

-

Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄ or Diisobutylaluminium hydride - DIBAL-H)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF or Toluene)

-

-

Procedure:

-

Dissolve the Weinreb amide (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of LiAlH₄ (1.1 equivalents) in THF to the reaction mixture.

-

Stir at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allow it to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Boc-L-norleucinal is often used immediately in the next step without further purification.

-

Protocol 2: Synthesis via Oxidation of Boc-L-norleucinol

This protocol involves the full reduction of the carboxylic acid to the alcohol, followed by a selective oxidation to the aldehyde.

Step 1: Synthesis of (S)-tert-butyl (1-hydroxyhexan-2-yl)carbamate (Boc-L-norleucinol)

-

Materials:

-

Boc-L-norleucine

-

Reducing agent (e.g., Borane-tetrahydrofuran complex - BH₃·THF)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

-

Procedure:

-

Dissolve Boc-L-norleucine (1 equivalent) in anhydrous THF and cool to 0 °C under an inert atmosphere.

-

Slowly add a solution of BH₃·THF (1.5 equivalents) in THF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Boc-L-norleucinol.

-

Step 2: Oxidation to Boc-L-norleucinal

-

Materials:

-

Boc-L-norleucinol

-

Oxidizing agent (e.g., Dess-Martin Periodinane - DMP)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

-

Procedure:

-

Dissolve Boc-L-norleucinol (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin Periodinane (1.2 equivalents) in one portion.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Boc-L-norleucinal should be used immediately.

-

Expected Chemical Properties and Reactivity of Boc-L-norleucinal

The chemical properties of Boc-L-norleucinal are dictated by the presence of the aldehyde and the Boc-protected amine.

Inferred Quantitative Data

| Property | Inferred Value/State | Justification |

| Molecular Formula | C₁₁H₂₁NO₃ | Reduction of a carboxylic acid to an aldehyde removes one oxygen atom. |

| Molecular Weight | 215.29 g/mol | Calculated from the molecular formula. |

| Physical State | Likely an oil or a low-melting solid | N-Boc protected amino aldehydes are often not crystalline. |

| Stability | Sensitive to air (oxidation) and acid/base (racemization). Should be stored under inert gas at low temperatures and used promptly after synthesis. | Aldehydes are prone to oxidation to carboxylic acids. The α-proton is acidic and can be removed under basic or acidic conditions, leading to racemization. |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, ethyl acetate, and DMSO. | Similar to its precursor and other N-Boc protected compounds. |

Reactivity Profile

The aldehyde functionality makes Boc-L-norleucinal a versatile intermediate for various chemical transformations.

References

A Technical Guide to the Therapeutic Potential of BML-244 and its Homonyms

Introduction

The designation "BML-244" is associated with multiple distinct therapeutic agents, each with a unique mechanism of action and therapeutic potential. This guide provides an in-depth technical overview of three such entities: this compound, a Cathepsin K inhibitor; B244, a topical ammonia-oxidizing bacteria therapeutic; and IOA-244, a PI3K delta inhibitor for oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their core mechanisms, experimental data, and clinical applications.

This compound: A Potent Cathepsin K Inhibitor

This compound is a highly potent, cell-permeable small molecule inhibitor of Cathepsin K. Its primary therapeutic applications are being explored in the context of diseases characterized by excessive bone resorption and tissue degradation, such as rheumatoid arthritis and periodontitis.[1]

Mechanism of Action

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins, including type I collagen. By inhibiting Cathepsin K, this compound effectively reduces bone resorption. In the context of periodontitis and rheumatoid arthritis, research suggests that this compound may also exert its therapeutic effects by downregulating the Toll-like receptor 9 (TLR9) signaling pathway.[1]

Quantitative Data

| Parameter | Value | Reference |

| Target | Cathepsin K | [1] |

| IC50 | 51 nM | |

| Molecular Weight | 215.29 Da | |

| Purity | >98% | |

| Formulation | Cell-permeable, Orally Active |

Experimental Protocols

Inhibition of Cathepsin K Activity (General Protocol): A common method to determine the inhibitory potential of a compound like this compound on Cathepsin K involves a fluorometric assay.

-

Reagents: Recombinant human Cathepsin K, a fluorogenic substrate (e.g., Z-FR-AMC), assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5), and this compound at various concentrations.

-

Procedure: a. Pre-incubate the recombinant Cathepsin K with varying concentrations of this compound in the assay buffer in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature. b. Initiate the enzymatic reaction by adding the fluorogenic substrate. c. Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm). d. Calculate the rate of substrate cleavage.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits Cathepsin K and downregulates TLR9 signaling.

B244: A Topical Ammonia-Oxidizing Bacteria Therapeutic

B244, developed by AOB Pharma, is a proprietary, topically applied formulation of live ammonia-oxidizing bacteria. It represents a novel approach to treating inflammatory skin conditions by restoring the natural balance of the skin microbiome.

Mechanism of Action

B244's therapeutic effects are multifactorial. Metabolomic analyses have revealed that B244 produces a range of compounds beneficial for skin health, including ceramides, retinoids, tocopherol, and niacinamide.[2] These metabolites can help maintain the skin barrier, reduce inflammation, and provide antioxidant effects.[2] Furthermore, B244 has been shown to reduce the levels of inflammatory and pruritic cytokines such as IL-4, IL-5, IL-13, and IL-31.[2]

Clinical Development

B244 is undergoing clinical evaluation for several indications.

| Indication | Highest Development Phase | Reference |

| Acne Vulgaris | Phase II/III | [3] |

| Atopic Dermatitis | Phase II | [3] |

| Pruritus | Phase II | [3] |

| Rosacea | Phase II | [3] |

| Hypertension | Phase II | [3][4] |

| Allergic Rhinitis | Phase I/II | [3] |

| Eczema | Phase I/II | [3] |

AOBiome Therapeutics has plans for Phase III trials in Atopic Dermatitis.[3]

Experimental Protocols

Topical Application in Clinical Trials (General Protocol):

-

Subject Recruitment: Enroll subjects with a confirmed diagnosis of the target condition (e.g., mild to moderate atopic dermatitis).

-

Product Formulation: B244 is typically formulated as a topical spray.

-

Application Regimen: Subjects are instructed to apply a specified dose of the B244 spray to the affected skin areas twice daily for a defined treatment period (e.g., 4 weeks).

-

Efficacy Endpoints: Assess clinical outcomes using established scoring systems (e.g., Eczema Area and Severity Index - EASI), patient-reported outcomes (e.g., pruritus scales), and non-invasive measurements of skin barrier function.

-

Safety Monitoring: Monitor for any adverse events throughout the study.

Logical Relationship Diagram

Caption: B244's dual mechanism of action in inflammatory skin disease.

IOA-244: A Non-ATP-Competitive PI3K Delta Inhibitor

IOA-244 is a first-in-class, highly selective, non-ATP-competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[5][6] It is being developed for the treatment of solid and hematologic tumors.

Mechanism of Action

IOA-244 exhibits a dual mechanism of action. It has direct anti-proliferative effects on cancer cells that express PIK3CD, the gene encoding the PI3Kδ catalytic subunit.[5][6] More importantly, it modulates the tumor immune microenvironment. IOA-244 selectively inhibits the proliferation of immunosuppressive regulatory T cells (Tregs) while having minimal impact on conventional CD4+ and CD8+ T cells.[5][6] Treatment with IOA-244 during T cell activation promotes the differentiation of long-lived, memory-like CD8+ T cells, which have enhanced anti-tumor capacity.[5][6] This reshaping of the tumor microenvironment, leading to increased infiltration of CD8+ and natural killer cells and a decrease in suppressive immune cells, can sensitize tumors to immunotherapy, such as anti-PD-1 treatment.[5][6]

Preclinical and Clinical Data

| Finding | Model System | Reference |

| Inhibition of Lymphoma Cell Growth | In vitro | [5][6] |

| Inhibition of Regulatory T Cell Proliferation | In vitro | [5][6] |

| Enhanced Differentiation of Memory-like CD8+ T cells | In vitro | [5][6] |

| Sensitization to Anti-PD-1 Therapy | CT26 colorectal, Lewis lung carcinoma, Pan-02 pancreatic, A20 lymphoma syngeneic mouse models | [5][6] |

| Clinical Development Status | Phase Ib/II in solid and hematologic tumors | [5][6] |

Experimental Protocols

T-cell Proliferation and Differentiation Assay (General Protocol):

-

Cell Isolation: Isolate CD4+ and CD8+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the isolated T cells in appropriate media supplemented with T cell activators (e.g., anti-CD3/CD28 beads) in the presence of varying concentrations of IOA-244.

-

Proliferation Analysis: After a defined period (e.g., 3-5 days), assess T cell proliferation using methods such as CFSE dilution assays or by measuring the incorporation of tritiated thymidine.

-

Differentiation Analysis: Analyze the expression of cell surface markers associated with different T cell subsets (e.g., naïve, memory, effector) using flow cytometry.

Signaling Pathway and Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aobiome.com [aobiome.com]

- 3. B 244 - AdisInsight [adisinsight.springer.com]

- 4. A Prospective Study of B244 Delivered as a Topical Spray to Determine Safety and Efficacy in Subjects With Elevated Blood Pressure | MedPath [trial.medpath.com]

- 5. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BML-244: A Potent Cathepsin K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-244 is a potent, cell-permeable small molecule inhibitor of cathepsin K. Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1] This enzyme plays a critical role in the degradation of bone matrix proteins, including type I collagen.[2] Due to its significant involvement in bone metabolism, cathepsin K has emerged as a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis, rheumatoid arthritis, and periodontitis.[3][4][5] this compound serves as a valuable research tool for studying the physiological and pathological roles of cathepsin K.

It is important to note that while the G protein-coupled receptor 55 (GPR55) has been investigated in similar therapeutic areas like pain and inflammation, this compound is not characterized as a GPR55 antagonist.[6][7] This document will provide detailed in vitro assay protocols for characterizing the inhibitory activity of this compound on cathepsin K and, for informational purposes, a general protocol for screening GPR55 antagonists.

This compound: Quantitative Data

The inhibitory potency of this compound against its target, cathepsin K, has been determined through in vitro assays.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Cathepsin K | Biochemical Assay | 51 nM |

Experimental Protocols

Cathepsin K Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound on cathepsin K using a fluorogenic substrate. The principle involves the cleavage of a specific substrate by cathepsin K, which releases a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

Recombinant human Cathepsin K

-

Cathepsin K Assay Buffer (e.g., 0.1 M Phosphate, 1 mM EDTA, 2 mM DTT, pH 6.0)[2]

-

Fluorogenic Cathepsin K substrate (e.g., Ac-LR-AFC)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission = 400/505 nm)[8]

-

DMSO (for compound dilution)

Procedure:

-

Prepare Cathepsin K Assay Buffer: Prepare the assay buffer and warm it to 37°C.

-

Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of desired final concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

-

Prepare Enzyme Solution: Dilute the recombinant cathepsin K in the assay buffer to the desired working concentration.

-

Assay Plate Setup:

-

Inhibitor Wells: Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate.

-

Vehicle Control Wells: Add 50 µL of the vehicle control solution.

-

No Enzyme Control Wells: Add 50 µL of assay buffer.

-

-

Enzyme Addition: Add 25 µL of the diluted cathepsin K solution to the inhibitor and vehicle control wells. Add 25 µL of assay buffer to the no-enzyme control wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

-

Substrate Addition: Prepare the fluorogenic substrate solution in the assay buffer. Add 25 µL of the substrate solution to all wells. The final volume in each well should be 100 µL.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 400/505 nm) every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the no-enzyme control from all other rates.

-

Normalize the data by setting the vehicle control rate as 100% activity.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

GPR55 Antagonist Assay (β-Arrestin Recruitment) - General Protocol

This protocol provides a general method for identifying antagonists of GPR55 using a β-arrestin recruitment assay. This is a common cell-based assay for GPCRs.[9] Upon agonist binding, GPR55 recruits β-arrestin, a process that can be measured, often through enzyme fragment complementation, leading to a chemiluminescent signal.[9][10] An antagonist will block this agonist-induced recruitment.

Materials:

-

A cell line stably co-expressing human GPR55 and a β-arrestin reporter system (e.g., PathHunter β-arrestin cells).[11]

-

Cell culture medium

-

Assay buffer (e.g., HBSS)

-

GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI)[12]

-

Test compounds (potential antagonists)

-

384-well white microplate

-

Chemiluminescent plate reader

-

DMSO

Procedure:

-

Cell Culture and Plating: Culture the GPR55-β-arrestin reporter cell line according to the supplier's instructions. On the day before the assay, seed the cells into a 384-well white plate at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.[10]

-

Prepare Compound and Agonist Solutions:

-

Prepare serial dilutions of the test compounds in assay buffer. Include a vehicle control (DMSO in assay buffer).

-

Prepare a solution of the GPR55 agonist (LPI) in assay buffer at a concentration that elicits an 80% maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.

-

-

Compound Addition and Pre-incubation:

-

Remove the culture medium from the cell plate.

-

Add the diluted test compounds and vehicle control to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Agonist Stimulation: Add the LPI (EC80 concentration) solution to all wells except for the no-agonist control wells (which receive only assay buffer).

-

Incubation: Incubate the plate at 37°C for 90 minutes.[10]

-

Signal Detection: Add the detection reagent for the β-arrestin recruitment system according to the manufacturer's protocol. Incubate at room temperature in the dark for 60 minutes.[10]

-

Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis:

-

Normalize the data by setting the no-agonist control as 0% and the vehicle control (with agonist) as 100% activity.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

-

Visualizations

Caption: Workflow for the Cathepsin K fluorometric inhibition assay.

Caption: Simplified GPR55 signaling and points of antagonism.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Non-Invasive Optical Detection of Cathepsin K-Mediated Fluorescence Reveals Osteoclast Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin K Assay Kit (Fluorometric) (NBP2-54842): Novus Biologicals [novusbio.com]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SHIP1 Inhibition in Cell Culture Experiments

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a specific SHIP1 (SH2-containing inositol-5'-phosphatase 1) inhibitor designated as BML-244. The information presented herein is based on the established mechanisms and experimental data for well-characterized, representative SHIP1 inhibitors. These protocols and notes serve as a comprehensive guide for researchers utilizing small molecule inhibitors of SHIP1 in cell culture experiments. Researchers should adapt these guidelines based on the specific inhibitor, cell type, and experimental objectives.

Introduction to SHIP1 Inhibition

SHIP1 is a crucial negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is vital for numerous cellular processes including cell growth, proliferation, survival, and differentiation.[1][2][3][4] By converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP1 effectively dampens the PI3K signaling cascade.[1][5] Inhibition of SHIP1 is a therapeutic strategy being explored for various diseases, including certain cancers and neuroinflammatory conditions like Alzheimer's disease, as it can modulate immune cell function and, in some contexts, induce apoptosis in malignant cells.[1][5][6]

Mechanism of Action of SHIP1 Inhibitors

Small molecule inhibitors of SHIP1 typically act by binding to the phosphatase domain of the enzyme, preventing it from hydrolyzing its substrate, PIP3. This leads to an accumulation of PIP3 at the plasma membrane, resulting in the sustained activation of downstream effectors such as Akt. The sustained signaling through the PI3K/Akt pathway can have varied cellular consequences depending on the cell type and context. For instance, in some hematopoietic cancer cells, SHIP1 inhibition has been shown to decrease cell viability and induce apoptosis.[6] Conversely, in microglia, SHIP1 inhibition may enhance phagocytosis and cell survival.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for SHIP1 inhibitors from published studies. This data is intended to provide a general understanding of the potency and cellular effects of this class of compounds. Actual values will vary depending on the specific inhibitor and experimental conditions.

Table 1: In Vitro Efficacy of Representative SHIP1 Inhibitors

| Compound ID | Target Cell Line | IC50 (µM) | Assay Type | Reference |

| 3AC | KG-1 (AML) | ~10 | MTT Assay (Cell Viability) | Fuh et al., 2008 |

| SP3-12 | HMC3 (Microglia) | 6.1 | Enzyme Inhibition Assay | Li et al., 2024 |

| SP3-12 | HMC3 (Microglia) | 2.0 | Phagocytosis Assay (EC50) | Li et al., 2024 |

Table 2: Effects of Representative SHIP1 Inhibitors on Downstream Signaling

| Compound ID | Target Cell Line | Concentration (µM) | Effect on p-Akt Levels | Assay Type | Reference |

| 3AC | KG-1 (AML) | 10 | Increase | Western Blot | Fuh et al., 2008 |

| Novel SHIP1 Inhibitors | Microglia | Varies | Decrease (in response to amyloid) | Western Blot | Hsiao et al., 2025 |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with a SHIP1 Inhibitor

This protocol provides a general guideline for treating adherent or suspension cell lines with a SHIP1 inhibitor.

Materials:

-

Cell line of interest (e.g., KG-1, HMC3)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

SHIP1 inhibitor (e.g., 3AC)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture plates (e.g., 6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density that will result in 50-70% confluency at the time of treatment.

-

For suspension cells, seed at a density of approximately 2-5 x 10^5 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the SHIP1 inhibitor in sterile DMSO (e.g., 10 mM). Store at -20°C or as recommended by the supplier.

-

On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control (typically ≤ 0.1%).

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the different concentrations of the SHIP1 inhibitor or vehicle control (DMSO) to the respective wells.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7] The incubation time will depend on the specific assay and research question.

-

-

Downstream Analysis:

-

Following incubation, cells can be harvested for various downstream analyses such as cell viability assays, western blotting, or flow cytometry.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with a SHIP1 inhibitor (from Protocol 1 in a 96-well plate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Add MTT Reagent:

-

Add 10 µL of MTT solution to each well of the 96-well plate.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add 100 µL of solubilization buffer to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

Protocol 3: Western Blot Analysis of p-Akt

This protocol is used to assess the effect of a SHIP1 inhibitor on the PI3K/Akt signaling pathway.

Materials:

-

Cells treated with a SHIP1 inhibitor (from Protocol 1 in a 6-well plate)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with antibodies against total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Visualizations

Caption: Signaling pathway of SHIP1 and its inhibition.

Caption: General experimental workflow for studying a SHIP1 inhibitor.

References

- 1. Optimization of SHIP1 Inhibitors for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Induction of Experimental Periodontitis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Experimental periodontitis models are crucial for understanding the pathogenesis of periodontal disease and for the preclinical evaluation of novel therapeutic agents. This document provides detailed protocols for three commonly used and well-validated methods for inducing periodontitis in animal models: ligature-induced periodontitis, lipopolysaccharide (LPS) injection, and bacterial inoculation with Porphyromonas gingivalis. Additionally, it outlines key signaling pathways involved in the disease and presents quantitative data from these models.

Experimental Protocols

Ligature-Induced Periodontitis in Rodents

This is one of the most widely used methods, inducing periodontitis by facilitating the accumulation of bacterial plaque and subsequent inflammation.[1][2]

a. Animal Model:

b. Materials:

-

Sterile silk or cotton ligatures (e.g., 4-0 or 5-0 silk suture).[3]

-

Anesthesia (e.g., ketamine/xylazine cocktail, isoflurane).[1]

-

Surgical instruments: fine forceps, scissors, periodontal probe.

-

Surgical microscope or loupes for magnification.[1]

c. Detailed Methodology:

-

Anesthetize the animal using an appropriate method.[1]

-

Place the animal in a supine position to allow access to the oral cavity.

-

Using fine forceps, carefully place a sterile ligature around the cervical margin of the maxillary or mandibular molars (commonly the second molars).[2][4]

-

Gently guide the ligature into the gingival sulcus.

-

Tie a secure knot (e.g., a surgeon's knot) on the buccal or lingual side to ensure the ligature remains in place.[5]

-

Trim the excess suture material.

-

The ligature is typically left in place for a period ranging from 7 to 30 days, depending on the desired severity of the disease.[1][4]

-

Provide post-operative care, including soft food, to minimize discomfort.

-

At the end of the experimental period, animals are euthanized, and tissues are collected for analysis.

d. Experimental Workflow:

References

- 1. Induction of Periodontitis via a Combination of Ligature and Lipopolysaccharide Injection in a Rat Model [jove.com]

- 2. Frontiers | A modified method for constructing experimental rat periodontitis model [frontiersin.org]

- 3. Application of Ligature-Induced Periodontitis in Mice to Explore the Molecular Mechanism of Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of two morphometric methods of bone loss percentages caused by periodontitis in rats in different locations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Robust Ligature-Induced Model of Murine Periodontitis for the Evaluation of Oral Neutrophils [jove.com]

Application Notes and Protocols for Immunohistochemistry with BML-244 Treated Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting immunohistochemistry (IHC) on tissues treated with BML-244, a potent and cell-permeable inhibitor of cathepsin K. The provided protocols and data will be valuable for researchers studying bone biology, osteoporosis, rheumatoid arthritis, and other conditions where cathepsin K activity is implicated.

Introduction to this compound

This compound is a small molecule inhibitor of cathepsin K, a lysosomal cysteine protease highly expressed in osteoclasts.[1] Cathepsin K is the primary protease responsible for the degradation of type I collagen, a major component of the bone matrix.[2][3] By inhibiting cathepsin K, this compound effectively reduces bone resorption, making it a valuable tool for studying bone metabolism and a potential therapeutic agent for bone-related diseases.[4][5]

Mechanism of Action

Cathepsin K is a key downstream effector in the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway, which is the principal pathway regulating osteoclast differentiation and function. Inhibition of cathepsin K by this compound does not prevent the formation of osteoclasts but rather blocks their ability to resorb bone. This leads to a reduction in the breakdown of the bone matrix and a decrease in the release of bone resorption markers into the circulation.

Quantitative Effects of Cathepsin K Inhibition on Bone Resorption Markers

| Biomarker | Treatment Group | % Reduction from Control (Mean) | Time Point |

| N-terminal telopeptides (NTx) of type I collagen | SB-357114 (12 mg/kg) | 61% | Day 5 |

| C-terminal telopeptides (CTx) of type I collagen | SB-357114 (12 mg/kg) | 67% | Day 5 |

| Osteocalcin | SB-357114 (12 mg/kg) | 22% | Day 5 |

| Data adapted from a study on the effects of the cathepsin K inhibitor SB-357114 in a nonhuman primate model.[6] |

Signaling Pathway Modulated by this compound

The following diagram illustrates the RANKL/RANK signaling pathway and the role of cathepsin K, the target of this compound.

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry to detect cathepsin K in bone tissues that have been treated with this compound. This protocol is adapted from established methods for IHC on decalcified, paraffin-embedded bone sections.[7]

Experimental Workflow

Detailed Protocol

Materials and Reagents:

-

10% Neutral Buffered Formalin

-

10% Formic Acid

-

Graded Ethanol Series (70%, 80%, 95%, 100%)

-

Xylene

-

Paraffin Wax

-

Microtome

-

Microscope Slides (positively charged)

-

Citrate Buffer (10 mM, pH 6.0) for antigen retrieval

-

3% Hydrogen Peroxide

-

Blocking Serum (e.g., normal goat serum)

-

Primary Antibody: Anti-Cathepsin K antibody (use at manufacturer's recommended dilution)

-

Biotinylated Secondary Antibody

-

Streptavidin-HRP Conjugate

-

DAB (3,3'-Diaminobenzidine) Substrate Kit

-

Hematoxylin

-

Mounting Medium

Procedure:

-

Tissue Fixation: Immediately following dissection, fix the this compound treated tissue (e.g., bone) in 10% neutral buffered formalin for 24-48 hours at room temperature.[7]

-

Decalcification: After fixation, rinse the tissue with water and decalcify in 10% formic acid.[7] The duration of decalcification will depend on the size and density of the bone and should be monitored carefully.

-

Dehydration and Paraffin Embedding: Dehydrate the decalcified tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.[7]

-

Sectioning: Cut 5 µm thick sections using a microtome and mount them on positively charged microscope slides.[7]

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in 10 mM citrate buffer (pH 6.0) and heating in a water bath or pressure cooker. Allow the slides to cool to room temperature.

-

Blocking:

-

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with PBS.

-

Block non-specific antibody binding by incubating with a blocking serum (from the same species as the secondary antibody) for 30-60 minutes.

-

-

Primary Antibody Incubation: Incubate the sections with the primary anti-cathepsin K antibody overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the slides with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the slides with PBS and apply the streptavidin-HRP conjugate for 30-60 minutes. After another wash, apply the DAB substrate solution and incubate until the desired brown color develops.[7]

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.[7]

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.

-

Analysis: Examine the slides under a light microscope. Cathepsin K positive cells (osteoclasts) will show brown staining, while the nuclei will be stained blue.[8]

Note: The optimal incubation times and antibody dilutions should be determined empirically for each specific experimental setup.

Disclaimer

This document is intended for research use only. The protocols and information provided should be used as a guide and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.

References

- 1. Cathepsin K: A Versatile Potential Biomarker and Therapeutic Target for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Cathepsin K antagonists: preclinical and clinical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent and selective inhibition of human cathepsin K leads to inhibition of bone resorption in vivo in a nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunohistochemical staining of cathepsin K and osteocalcin positive cells in hind paws [bio-protocol.org]

- 8. Localization of cathepsin K in human osteoclasts by in situ hybridization and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: BML-244 in Combination with Other Therapeutic Agents

To the Researcher: The identity of "BML-244" is ambiguous in publicly available scientific literature. Several distinct therapeutic agents are referred to by similar names. This document provides detailed application notes and protocols for two such agents that are highly relevant to researchers in drug development: 244-MPT , a novel EGFR inhibitor, and IOA-244 (Roginolisib) , a PI3Kδ inhibitor. Additionally, other entities referred to as "this compound" or "B 244" are briefly described to provide clarity.

Part 1: 244-MPT in Combination Therapy for Non-Small Cell Lung Cancer (NSCLC)

Introduction: 244-MPT is a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has shown efficacy against both wild-type EGFR and, notably, the T790M mutant form, which confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. The development of resistance to EGFR TKIs is a major clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). Combination therapies involving agents like 244-MPT are being explored to overcome this resistance and enhance therapeutic outcomes.

Signaling Pathway of EGFR and Resistance

Caption: EGFR signaling pathway and points of inhibition.

Quantitative Data from Combination Studies

While specific combination therapy data for 244-MPT is not yet widely published, the following table summarizes representative data for combination strategies aimed at overcoming EGFR TKI resistance in NSCLC, a context directly relevant to 244-MPT.

| Combination | Cell Line / Model | Effect | Quantitative Outcome | Reference |

| Gefitinib + miR-30a-5p mimics | H1650GR (Gefitinib-resistant NSCLC) xenografts | Synergistic tumor growth suppression | Significantly suppressed tumor growth compared to either agent alone.[1][2] | [1][2] |

| Erlotinib + Cetuximab | NSCLC cells with T790M mutation | Synergistic growth inhibition and apoptosis | Significant cell growth inhibition and induction of apoptosis.[3] | [3] |

| Gefitinib + Yuanhuadine (YD) | H1299 (intrinsic gefitinib-resistant NSCLC) | Synergistic growth inhibition | Enhanced growth-inhibitory activity compared to gefitinib alone.[4] | [4] |

| Afatinib + Cetuximab | Transgenic mouse models of EGFR T790M-mutated lung adenocarcinoma | Enhanced clinical benefit | Improved response rates to over 30%.[5] | [5] |

| Osimertinib + Platinum-pemetrexed | Patients with T790M-positive advanced NSCLC | Improved Progression-Free Survival (PFS) | Median PFS of 10.1 months vs. 4.4 months for chemotherapy alone.[5][6] | [5][6] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of 244-MPT alone and in combination with other agents on NSCLC cell lines.

-

Materials:

-

NSCLC cell lines (e.g., H1975 for T790M mutation)

-

RPMI-1640 medium with 10% FBS

-

244-MPT (dissolved in DMSO)

-

Combination agent (e.g., a MET inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Protocol:

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat cells with varying concentrations of 244-MPT, the combination agent, or both. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-